3,3-Difluoroazetidine hydrochloride
Overview
Description
3,3-Difluoroazetidine hydrochloride is a derivative of azetidine, a four-membered ring heterocyclic compound with three carbons and one nitrogen. The presence of two fluorine substituents on the 3-position of azetidine enhances the molecule’s lipophilicity, improving its solvent processability . This compound is used as a precursor in various applications, including bioimaging fluorescent dyes and energetic materials .
Mechanism of Action
Target of Action
3,3-Difluoroazetidine hydrochloride is a derivative of azetidine, a four-membered ring heterocyclic compound with three carbons and one nitrogen It’s known that the compound has a significant impact on the respiratory system .
Mode of Action
The mode of action of this compound is primarily due to its unique chemical structure. The ring strain of azetidine (27.7 Kcal/mol) enhances the accessibility of the nitrogen electron lone pair, which allows it for stronger nucleophilic attacks (increases reaction rate), compared to other secondary amine species .
Biochemical Pathways
Given its chemical structure and properties, it can be inferred that it may interact with various biochemical pathways, particularly those involving nucleophilic attacks .
Pharmacokinetics
The compound’s lipophilic nature due to the presence of two fluorine-substituents on the 3-position of azetidine improves its solvent processability , which could potentially influence its bioavailability.
Result of Action
It is used as a precursor for rhodamine dyes to finely tune their fluorescent wavelengths in bioimaging applications . It also has a high potential to expand the use in applications of OLEDs and DSSCs (dye-sensitized solar cells), due to its ability to tune the HOMO-LUMO (highest occupied molecular orbital and lowest unoccupied molecular orbital) energy gap .
Action Environment
It’s known that the compound is hygroscopic , indicating that moisture in the environment could potentially affect its stability.
Biochemical Analysis
Biochemical Properties
3,3-Difluoroazetidine hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of dihydropyrimidine compounds, which are known for their antiviral properties . The compound interacts with various enzymes and proteins, facilitating nucleophilic attacks due to the enhanced accessibility of the nitrogen electron lone pair . This interaction increases the reaction rate compared to other secondary amine species. Additionally, this compound is involved in the formation of strong hydrogen bonds, which further stabilizes its interactions with biomolecules.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific enzymes and receptors. The compound can alter gene expression patterns, leading to changes in cellular metabolism and function. Studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent . Additionally, it has been observed to affect the proliferation and differentiation of stem cells, making it a valuable tool in regenerative medicine research.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound acts as an enzyme inhibitor, blocking the active sites of target enzymes and preventing their catalytic activity . This inhibition can lead to the accumulation of substrates and the depletion of products, thereby disrupting normal cellular processes. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, including changes in gene expression and metabolic activity. In vivo studies have also reported similar findings, with the compound exhibiting sustained biological activity over time.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound has been shown to enhance cellular function and promote tissue regeneration . At higher doses, it can induce toxic effects, including oxidative stress and apoptosis . Threshold effects have been observed, where the compound exhibits a biphasic response, with beneficial effects at low doses and adverse effects at high doses. These findings highlight the importance of optimizing dosage regimens to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s biological activity and toxicity. Additionally, this compound can affect the levels of key metabolites, such as nucleotides and amino acids, thereby impacting cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, accumulating in specific cellular compartments. Its lipophilic nature allows it to readily diffuse through lipid bilayers, facilitating its distribution within tissues. Additionally, this compound can bind to plasma proteins, influencing its bioavailability and pharmacokinetics.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific organelles, such as the nucleus, mitochondria, and endoplasmic reticulum, where it exerts its biological effects. Its localization can affect its activity and function, with different subcellular compartments providing distinct microenvironments for its interactions with biomolecules. Additionally, this compound can undergo post-translational modifications, such as phosphorylation and acetylation, which can further modulate its subcellular distribution and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoroazetidine hydrochloride typically involves the fluorination of azetidine. One common method includes the reaction of azetidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms at the desired positions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoroazetidine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrogen atom in the azetidine ring can participate in nucleophilic substitution reactions due to its electron lone pair.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide can yield a substituted azetidine derivative .
Scientific Research Applications
3,3-Difluoroazetidine hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
- 3,3-Difluoropyrrolidine hydrochloride
- 4,4-Difluoropiperidine hydrochloride
- 3,3-Difluoropiperidine
Comparison: 3,3-Difluoroazetidine hydrochloride is unique due to its four-membered ring structure, which imparts significant ring strain and enhances the accessibility of the nitrogen electron lone pair . This makes it more reactive in nucleophilic substitution reactions compared to similar compounds with larger ring sizes .
Properties
IUPAC Name |
3,3-difluoroazetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F2N.ClH/c4-3(5)1-6-2-3;/h6H,1-2H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBAEFXTCRKJPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374238 | |
Record name | 3,3-Difluoroazetidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288315-03-7 | |
Record name | 3,3-Difluoroazetidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-Difluoroazetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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